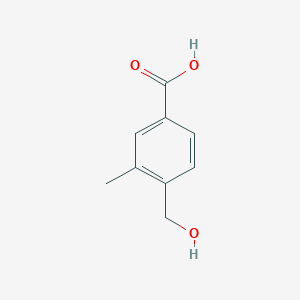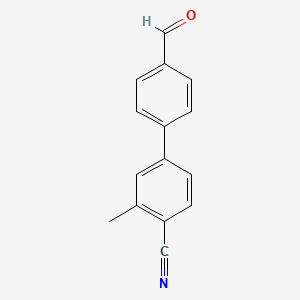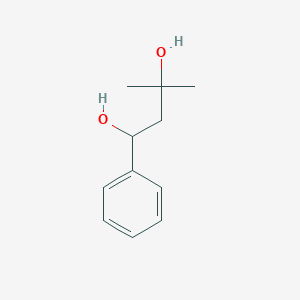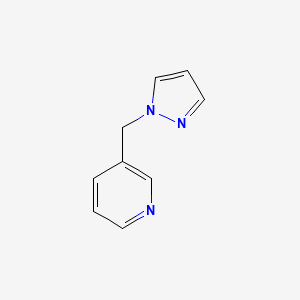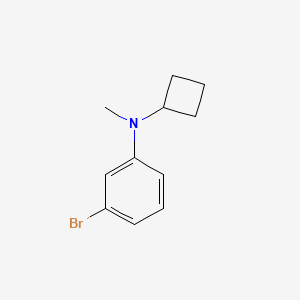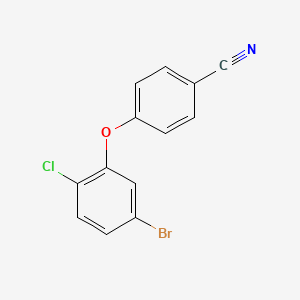
alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol is a chemical compound with a complex structure that includes a chlorophenyl group, a pyrrolidine ring, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-pyrrolidone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparación Con Compuestos Similares
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as bupropion and other phenylpiperazines share structural similarities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike. Further exploration of its properties and applications will continue to uncover new possibilities and advancements in science and industry.
Propiedades
Número CAS |
71157-72-7 |
|---|---|
Fórmula molecular |
C13H18ClNO |
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-2-(1-methylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C13H18ClNO/c1-15-7-3-6-12(15)9-13(16)10-4-2-5-11(14)8-10/h2,4-5,8,12-13,16H,3,6-7,9H2,1H3 |
Clave InChI |
FHVGAPRZWDAMCO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1CC(C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
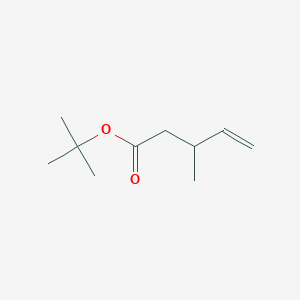
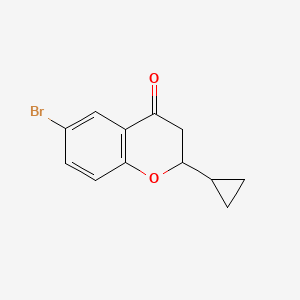
![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
